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molecular formula C10H14BrNO2 B8662953 4-[1-(5-Bromofuran-2-yl)ethyl]morpholine CAS No. 860344-05-4

4-[1-(5-Bromofuran-2-yl)ethyl]morpholine

Cat. No. B8662953
M. Wt: 260.13 g/mol
InChI Key: RRZWGGYPSGGXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915300B2

Procedure details

4-(1-furan-2-yl-ethyl)-morpholine (1.1 mmol) was taken up in DCM (5 ml) and stirred at 0° C. Nitrogen was passed through the reaction vessel and bubbled out through a Dreschel bottle containing a saturated aqueous solution of sodium thiosulphate, whilst bromine (1.54 mmol in 2 ml DCM) was added dropwise. After addition the reaction was stirred at room temperature for 2 h, then diluted with more DCM, washed twice with 2M Na2CO3 solution, dried over Na2SO4 and concentrated in-vacuo. After purification by flash chromatography (silica, 5 to 10% EtOAc in hexane), 4-[1-(5-bromo-furan-2-yl)-ethyl]-morpholine was obtained as a golden oil: m/z in MS ES+=260, 262 [M+H]+, 0.46 mmol, 42% yield.
Quantity
1.1 mmol
Type
reactant
Reaction Step One
Name
sodium thiosulphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]([N:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1)[CH3:7].S([O-])([O-])(=O)=S.[Na+].[Na+].[Br:21]Br>C(Cl)Cl>[Br:21][C:5]1[O:1][C:2]([CH:6]([N:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)[CH3:7])=[CH:3][CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.1 mmol
Type
reactant
Smiles
O1C(=CC=C1)C(C)N1CCOCC1
Step Two
Name
sodium thiosulphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
2 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
bubbled out through a Dreschel bottle
ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
After addition the reaction
STIRRING
Type
STIRRING
Details
was stirred at room temperature for 2 h
Duration
2 h
WASH
Type
WASH
Details
washed twice with 2M Na2CO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo
CUSTOM
Type
CUSTOM
Details
After purification by flash chromatography (silica, 5 to 10% EtOAc in hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(O1)C(C)N1CCOCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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